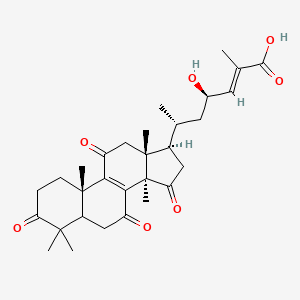
23S-hydroxy-11,15-dioxo-ganoderic acid DM
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
23S-hydroxy-11,15-dioxo-ganoderic acid DM is a compound isolated from the fruit bodies of Ganoderma lucidum, a type of medicinal mushroom. This compound belongs to the class of triterpenoids, specifically lanostanoid triterpenes . It has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 23S-hydroxy-11,15-dioxo-ganoderic acid DM typically involves extraction from the fruit bodies of Ganoderma lucidum. The extraction process includes solvent extraction, followed by purification steps such as column chromatography . Specific synthetic routes and reaction conditions for this compound are not extensively documented, as it is primarily obtained through natural extraction methods.
Industrial Production Methods
Industrial production of this compound is largely dependent on the cultivation of Ganoderma lucidum and subsequent extraction processes. The cultivation involves growing the mushroom under controlled conditions to maximize the yield of the desired compound. The extraction process is then scaled up to industrial levels, ensuring the purity and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
23S-hydroxy-11,15-dioxo-ganoderic acid DM undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
23S-hydroxy-11,15-dioxo-ganoderic acid DM has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of triterpenoids and their chemical properties.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in traditional medicine.
Industry: It is used in the development of natural health products and supplements
Mechanism of Action
The mechanism of action of 23S-hydroxy-11,15-dioxo-ganoderic acid DM involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of signaling pathways involved in inflammation and cell proliferation. The compound may also interact with specific enzymes and receptors, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
- Ganoderic acid A
- Ganoderic acid B
- Ganoderic acid C
- Ganoderic acid D
Uniqueness
23S-hydroxy-11,15-dioxo-ganoderic acid DM is unique due to its specific structural features, such as the presence of hydroxyl and oxo groups at specific positions.
Properties
Molecular Formula |
C30H40O7 |
|---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
(E,4R,6R)-4-hydroxy-2-methyl-6-[(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-2-enoic acid |
InChI |
InChI=1S/C30H40O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h11,15,17-18,21,31H,8-10,12-14H2,1-7H3,(H,36,37)/b16-11+/t15-,17-,18-,21?,28+,29-,30+/m1/s1 |
InChI Key |
PILMPTUAXYPAME-RLRIJBOTSA-N |
Isomeric SMILES |
C[C@H](C[C@H](/C=C(\C)/C(=O)O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2C(=O)CC4[C@@]3(CCC(=O)C4(C)C)C)C)C |
Canonical SMILES |
CC(CC(C=C(C)C(=O)O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















